Lupinine, acrylate (ester)
CAS No.: 60537-74-8
Cat. No.: VC0533841
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60537-74-8 |
|---|---|
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl prop-2-enoate |
| Standard InChI | InChI=1S/C13H21NO2/c1-2-13(15)16-10-11-6-5-9-14-8-4-3-7-12(11)14/h2,11-12H,1,3-10H2/t11-,12+/m0/s1 |
| Standard InChI Key | AFHWXJWAWBDGFQ-RYUDHWBXSA-N |
| Isomeric SMILES | C=CC(=O)OC[C@@H]1CCCN2[C@@H]1CCCC2 |
| SMILES | C=CC(=O)OCC1CCCN2C1CCCC2 |
| Canonical SMILES | C=CC(=O)OCC1CCCN2C1CCCC2 |
| Appearance | Solid powder |
Introduction
Structural and Chemical Properties
Molecular Architecture
Lupinine acrylate (ester) is characterized by a quinolizidine backbone—a bicyclic structure comprising a piperidine ring fused to a pyrrolidine ring—substituted with an acrylate ester group at the C1 position. The stereochemistry of the parent lupinine molecule is retained, with the hydroxyl group of lupinine replaced by an acrylate moiety via esterification . The SMILES notation confirms the (1R,9aR) configuration, critical for its interactions in biological systems .
Physicochemical Characteristics
Key physical properties include:
The acrylate group introduces increased lipophilicity compared to lupinine, potentially improving membrane permeability . The ester linkage also renders the compound susceptible to hydrolysis under acidic or enzymatic conditions, a property exploitable in prodrug designs .
Synthesis and Manufacturing
Synthetic Routes from Lupinine
The synthesis of lupinine acrylate (ester) typically begins with lupinine, isolated from Lupinus species. Esterification involves reacting lupinine with acryloyl chloride or acrylic acid derivatives under basic conditions. For example:
This method mirrors general esterification protocols for alkaloids, preserving the stereochemical integrity of the quinolizidine core .
De Novo Synthesis via [3+3] Annulation
An alternative route, avoiding natural extraction, employs a 10-step synthesis starting from 5-amino-1-pentanol :
-
Formation of α-Sulfonylacetamide Derivative: 5-Amino-1-pentanol is converted to 1-(5-hydroxypentyl)-2-(4-methylphenylsulfonyl)acetamide.
-
[3+3] Cyclization: Reaction with methyl acrylate under acid catalysis yields a glutarimide intermediate.
-
Cyclization and Reduction: Acid-catalyzed cyclization forms the quinolizidine skeleton, followed by reduction to yield lupinine.
Therapeutic Applications
Comparative Bioactivity
While lupinine itself demonstrates moderate toxicity (LD in guinea pigs: 28 mg/kg intraperitoneal), the acrylate derivative’s safety profile remains unstudied . Structural modifications could alter pharmacokinetics, necessitating further toxicological evaluations.
Physicochemical Characterization
Spectroscopic Data
-
IR Spectroscopy: A strong absorption band near 1801 cm corresponds to the ester carbonyl group, distinguishing it from the hydroxyl group in lupinine .
-
NMR Spectroscopy: -NMR signals include a singlet for the acrylate vinyl protons ( 5.8–6.5 ppm) and multiplet signals for the quinolizidine protons ( 1.2–3.0 ppm) .
Stability and Degradation
The compound is stable at -20°C for up to three years but undergoes hydrolysis in aqueous solutions, yielding lupinine and acrylic acid . This degradation pathway must be controlled in formulation development.
Industrial and Research Applications
Pharmaceutical Development
As a therapeutic agent, lupinine acrylate (ester) is explored for:
-
Prodrug Designs: Ester hydrolysis could enable controlled release of lupinine or acrylic acid derivatives.
-
Anticancer Agents: Acrylate moieties are known to interact with cellular thiols, suggesting potential cytotoxicity .
Chemical Intermediate
The acrylate group serves as a handle for further functionalization, enabling conjugation to polymers or other bioactive molecules .
Challenges and Future Directions
Knowledge Gaps
-
Mechanistic Studies: No data exist on the compound’s interaction with specific enzymes or receptors.
-
Clinical Data: Absence of in vivo studies limits translational potential.
Synthetic Optimization
Improving the 10-step synthesis’s efficiency and yield is critical for large-scale production. Catalytic asymmetric methods could enhance stereocontrol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume